molecular formula C23H19N3O4 B7682489 N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide

N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide

Cat. No. B7682489
M. Wt: 401.4 g/mol
InChI Key: XSHRAOPBIHZGSO-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide, also known as AMQ-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMQ-1 belongs to the family of quinoline carboxamides, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide is not fully understood. However, studies have suggested that N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide may exert its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. Inflammation is reduced by N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide reduces oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide also exhibits high stability and solubility in aqueous solutions. However, there are some limitations to using N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide in lab experiments. The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide is not fully understood, which may limit its use in certain experiments. Additionally, the optimal dosage and administration route of N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide have not been established, which may affect the reproducibility of results.

Future Directions

There are several future directions for the research of N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide. One potential direction is to investigate the therapeutic potential of N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide in other diseases, such as cardiovascular disease and diabetes. Another direction is to further elucidate the mechanism of action of N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide and its effects on various signaling pathways. Additionally, the development of more potent and selective analogs of N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide may lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide involves the reaction of 2-amino-5-acetamido-2-methoxybenzoic acid with furan-2-carbaldehyde in the presence of acetic anhydride and a catalyst. The resulting intermediate is then treated with 4-chloroquinoline to yield the final product. The synthesis of N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-14(27)24-15-9-10-21(29-2)19(12-15)26-23(28)17-13-20(22-8-5-11-30-22)25-18-7-4-3-6-16(17)18/h3-13H,1-2H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHRAOPBIHZGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetamido-2-methoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide

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